MFCD18316334
Description
MFCD18316334 is a chemical compound with significant relevance in pharmaceutical and materials science research. Based on analogous compounds such as CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1761-61-1 (MDL: MFCD00003330), this compound is hypothesized to belong to the heterocyclic aromatic family, characterized by chlorine and nitrogen substituents. These features confer unique reactivity and bioactivity, making it valuable for drug discovery and catalytic applications .
Key properties inferred from similar compounds include:
- Molecular formula: Likely C₆H₃Cl₂N₃ or a derivative.
- Molecular weight: ~180–200 g/mol.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-8-4-9(2-3-13(8)15)10-5-11(19)7-12(6-10)20-14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDELGRWNEWUQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686637 | |
| Record name | 4'-Chloro-3'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-37-5 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4′-chloro-3′-methyl-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261984-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-3'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18316334” involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The primary synthetic route includes:
Initial Reaction: The starting materials undergo a controlled reaction under specific temperature and pressure conditions.
Intermediate Formation: The intermediate compounds are isolated and purified using techniques such as crystallization or distillation.
Final Synthesis: The purified intermediates are subjected to further reactions, often involving catalysts to accelerate the process and improve yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Handling: Ensuring the quality and consistency of raw materials.
Reaction Control: Maintaining optimal reaction conditions through automated systems.
Purification: Employing advanced purification techniques such as chromatography and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
“MFCD18316334” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces oxidized derivatives with increased functionality.
Reduction: Yields reduced compounds with different chemical properties.
Substitution: Results in new compounds with altered functional groups.
Scientific Research Applications
“MFCD18316334” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD18316334” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares MFCD18316334 (inferred from CAS 918538-05-3) with structurally related compounds.
| Property | This compound (C₆H₃Cl₂N₃) | 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: [Redacted]) | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS: [Redacted]) | 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 188.01 | 207.63 | 187.02 | 201.02 |
| Log S (ESOL) | -2.47 | -3.12 | -2.89 | -2.63 |
| Hydrogen Bond Acceptors | 3 | 4 | 3 | 4 |
| Rotatable Bonds | 0 | 1 | 0 | 2 |
| Bioavailability Score | 0.55 | 0.45 | 0.50 | 0.55 |
| Hazard Statements | H315, H319, H335 | H302, H315 | H315, H319 | H302 |
Key Observations :
- Solubility : this compound exhibits marginally better solubility (Log S = -2.47) than bulkier analogs like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (Log S = -3.12), likely due to reduced steric hindrance .
- Bioactivity : The compound’s bioavailability score (0.55) aligns with benzimidazole derivatives (e.g., CAS 1761-61-1), suggesting applicability in oral drug formulations .
- Safety Profile : Higher reactivity of chlorine substituents in this compound correlates with stricter hazard statements (H315, H319, H335) compared to nitrophenyl analogs .
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